

"4-Bromo-3-methylbenzene-1,2-diamine"

physical characteristics

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzene-1,2-diamine

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An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-3-methylbenzene-1,2-diamine**

Introduction

4-Bromo-3-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—a bromine atom and a methyl group flanking two adjacent amino functionalities—provides a versatile scaffold for the construction of complex heterocyclic systems, particularly benzimidazoles and quinolines, which are prevalent motifs in many pharmacologically active compounds.^{[1][2]} Understanding the precise physical, chemical, and spectral characteristics of this intermediate is paramount for researchers in drug development to ensure reaction efficiency, product purity, and laboratory safety. This guide synthesizes available data to provide a comprehensive technical overview for scientists and professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful synthesis. **4-Bromo-3-methylbenzene-1,2-diamine** is cataloged under several identifiers, with the primary CAS Number being 952511-74-9.^{[3][4][5]} The structural arrangement of the substituents on the benzene ring dictates its reactivity and physical properties.

Caption: Molecular structure of **4-Bromo-3-methylbenzene-1,2-diamine**.

Physicochemical Properties

The physical properties of a compound influence its handling, reaction setup, and purification methods. This compound is typically a solid at room temperature.^[6] A summary of its key quantitative data is presented below.

Property	Value	Source
CAS Number	952511-74-9	[3] [4] [5]
Molecular Formula	C ₇ H ₉ BrN ₂	[3] [4]
Molecular Weight	201.06 g/mol	[3] [7]
Appearance	Powder or liquid	[4]
Purity	Typically ≥97%	[4] [5] [6]
Boiling Point	297.3 ± 35.0 °C at 760 mmHg	[7]
Density	1.6 ± 0.1 g/cm ³	[7]
Flash Point	133.6 ± 25.9 °C	[7]
Refractive Index	1.670	[7]
XLogP3	1.6	[3] [7]

Note: Some properties like boiling point and density are predicted values based on computational models.

Spectroscopic Profile

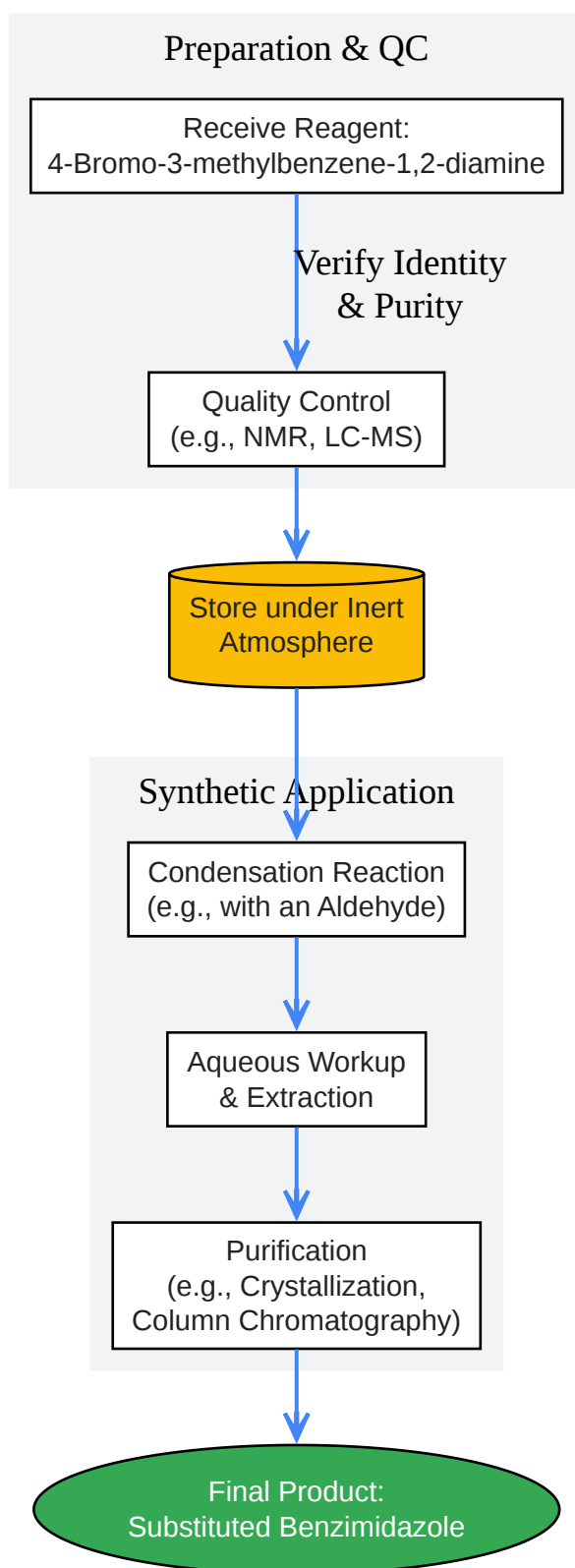
Spectroscopic analysis is essential for structure verification and purity assessment. While a specific, dedicated spectrum for this exact isomer is not publicly available in the search results, we can predict the expected signals based on its structure and data from analogous compounds.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two amine protons, and the methyl protons.

- The two aromatic protons will appear as doublets in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts will be influenced by the electronic effects of the bromine, methyl, and amino groups.
- The protons of the two NH_2 groups will likely appear as one or two broad singlets, the position of which can vary depending on the solvent and concentration.
- The methyl (CH_3) group protons will appear as a sharp singlet, typically in the upfield region (around 2.0-2.5 ppm).
- IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.
 - N-H Stretching: Expect medium to sharp bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, characteristic of the primary amine groups. Often, two bands are visible corresponding to symmetric and asymmetric stretching.
 - C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl group will be just below 3000 cm^{-1} .
 - C=C Stretching: Aromatic ring skeletal vibrations will produce bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.^[8]
 - C-Br Stretching: A weak band in the lower wavenumber region (typically $500\text{-}700\text{ cm}^{-1}$) is expected for the carbon-bromine bond.^[8]

Experimental Workflow and Application Context

The primary utility of **4-Bromo-3-methylbenzene-1,2-diamine** lies in its role as a precursor. The vicinal diamines are particularly reactive towards electrophiles, enabling the facile construction of five- and six-membered heterocyclic rings. A common application is the synthesis of benzimidazole derivatives, which involves condensation with aldehydes, carboxylic acids, or their equivalents.



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Caption: General workflow from reagent quality control to synthetic application.

Safety, Handling, and Storage

As a research chemical, **4-Bromo-3-methylbenzene-1,2-diamine** must be handled with appropriate caution. The Global Harmonized System (GHS) classifications indicate several potential hazards.^[3]

- Hazard Statements:
 - H302: Harmful if swallowed.^[3]
 - H312: Harmful in contact with skin.^[3]
 - H315: Causes skin irritation.^[3]
 - H319: Causes serious eye irritation.^[3]
 - H332: Harmful if inhaled.^[3]
 - H335: May cause respiratory irritation.^[3]
- Precautionary Measures (Self-Validating Protocol):
 - Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.^{[9][10][11]}
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat to prevent skin and eye contact.^{[9][10]}
 - Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.^{[9][11]}
 - First Aid:
 - Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.^{[9][10]}

- Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[9][10]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
- Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9][12]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]
 - For long-term stability, especially to prevent oxidation of the diamine functional groups, storage under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place is recommended.[6]

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